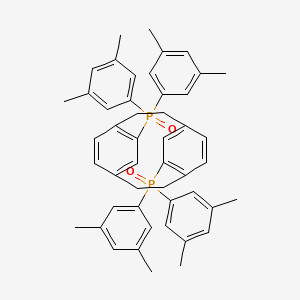
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to an oxygen atom and three carbon atoms, making it a phosphine oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its efficiency and versatility. The reaction conditions often include an inert atmosphere, such as argon, to prevent unwanted side reactions. The process may also involve the use of catalysts like copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
Applications De Recherche Scientifique
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, such as hydrogenation and cross-coupling reactions.
Medicine: It is being explored for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) involves its interaction with various molecular targets. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the transformation of substrates into desired products. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: This compound shares a similar phosphine oxide structure and is used as a ligand in various catalytic reactions.
1,3-Dicyanatobenzene: Although structurally different, this compound is used in similar applications, such as the production of polymers.
Uniqueness
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) stands out due to its unique cyclic structure, which provides distinct steric and electronic properties
Propriétés
Formule moléculaire |
C48H50O2P2 |
|---|---|
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
5,11-bis[bis(3,5-dimethylphenyl)phosphoryl]tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene |
InChI |
InChI=1S/C48H50O2P2/c1-31-17-32(2)22-43(21-31)51(49,44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)52(50,45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3 |
Clé InChI |
USFYXQCAXOZHHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
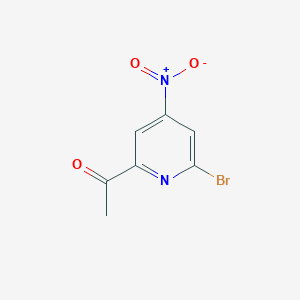
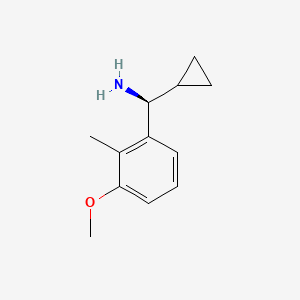

![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)

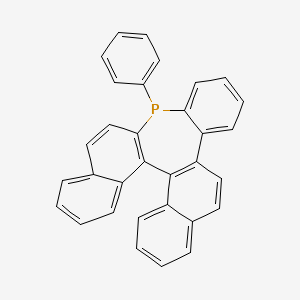


![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
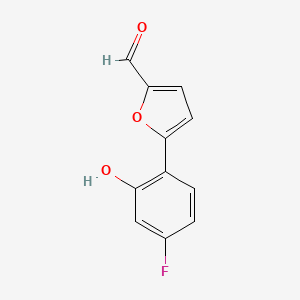
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
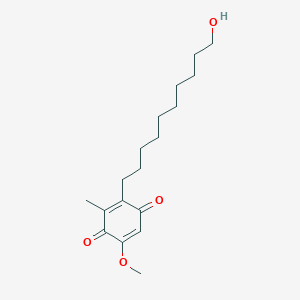
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
